molecular formula C16H14F3NO2 B12120204 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12120204
M. Wt: 309.28 g/mol
InChI Key: JZTYFQXKMKECHG-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide: is a chemical compound with the following structural formula:

C16H13ClF3NO2\text{C}_{16}\text{H}_{13}\text{ClF}_3\text{NO}_2 C16​H13​ClF3​NO2​

It consists of a trifluoromethyl group, a phenyl ring, and an acetamide moiety. The compound’s synthesis and applications have attracted significant interest due to its unique properties.

Properties

Molecular Formula

C16H14F3NO2

Molecular Weight

309.28 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H14F3NO2/c1-11-6-2-5-9-14(11)22-10-15(21)20-13-8-4-3-7-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)

InChI Key

JZTYFQXKMKECHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound. One common method involves the reaction of 2-methylphenol with 2-(trifluoromethyl)benzoyl chloride, followed by amidation with ammonia or an amine. The reaction proceeds under mild conditions, yielding the desired product.

Industrial Production:

Industrial-scale production typically involves batch or continuous processes. Precursors are combined in the presence of suitable catalysts, and the reaction is optimized for yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the trifluoromethyl group may occur, yielding different derivatives.

    Substitution: Substitution reactions at the phenyl ring or acetamide group can modify the compound.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

Major Products:

The major products depend on the specific reaction conditions. Examples include hydroxylated derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies indicate that 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide may exhibit significant anticancer properties. For instance, related compounds have shown growth inhibition against various cancer cell lines, suggesting a potential for therapeutic use in oncology .
  • Anti-inflammatory and Antiviral Properties : Research indicates potential anti-inflammatory and antiviral effects, although the exact mechanisms are still under investigation. These properties could be exploited for developing new treatments for inflammatory diseases and viral infections.
  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties in animal models, demonstrating efficacy in reducing seizure activity. This suggests that 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide could be explored further for neurological applications .

Agrochemical Applications

The compound's unique properties may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the bioactivity of agrochemical agents, potentially leading to more effective formulations.

Materials Science

In materials science, 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can serve as a building block for synthesizing advanced materials with tailored properties. Its ability to form stable bonds with various substrates makes it suitable for developing coatings, polymers, and other materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the potential of 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey ActivityReference
Compound AStructure AAnticancer
Compound BStructure BAnticonvulsant
Compound CStructure CAnti-inflammatory

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study 1 : A study on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated significant anticancer activity against multiple cell lines, establishing a precedent for exploring derivatives of 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide .
  • Case Study 2 : Research on anticonvulsant derivatives revealed that modifications in the anilide moiety significantly influenced efficacy in seizure models. This underscores the importance of structural variations in enhancing pharmacological activity .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate specific molecular pathways.

Comparison with Similar Compounds

    (2-methyl-5-(trifluoromethyl)phenyl)(thiophen-2-yl)methanol:

    2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide:

Biological Activity

Overview

2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and an acetamide moiety. This compound has attracted attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities.

  • Molecular Formula : C16H14F3NO2
  • CAS Number : 304675-89-6
  • Key Features :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
    • The phenoxy group contributes to its interaction with biological targets.

Pharmacological Effects

Research indicates that 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide may exhibit several pharmacological effects, including:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory activity, likely through modulation of inflammatory pathways.
  • Antiviral Activity : Initial investigations indicate that this compound may inhibit viral replication, although specific mechanisms remain to be elucidated.

The exact mechanism of action is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, such as receptors or enzymes, influencing various biochemical pathways. This interaction could involve binding to neuronal voltage-sensitive sodium channels, which are crucial in the context of anticonvulsant activity .

Anticonvulsant Activity

A study focused on the synthesis and evaluation of related compounds demonstrated that derivatives with similar structures exhibited significant anticonvulsant activity. Specifically, the presence of the trifluoromethyl group was linked to enhanced efficacy in models of epilepsy:

  • Testing Methods : The maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) model were employed to evaluate anticonvulsant properties.
  • Results Summary :
    • Compounds with the trifluoromethyl substituent showed higher protection rates against seizures compared to other derivatives.
    • Notable compounds demonstrated activity at doses ranging from 30 mg/kg to 300 mg/kg, with some achieving significant efficacy at lower doses .
CompoundDose (mg/kg)MES Protection (%)Neurotoxicity
Compound A10075No
Compound B300100Yes
Compound C3050No

Interaction Studies

Further interaction studies are essential for understanding how this compound interacts within biological systems. These studies suggest that 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide may bind to specific receptors or enzymes, thereby influencing their activity. The need for comprehensive pharmacokinetic studies is emphasized to better understand absorption, distribution, metabolism, and excretion (ADME) profiles .

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